3-Tridecanol

Übersicht

Beschreibung

3-Tridecanol, also known as tridecan-3-ol, is a fatty alcohol with the molecular formula C₁₃H₂₈O. It is a colorless, viscous liquid that is practically insoluble in water but soluble in organic solvents. This compound is commonly used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Tridecanol can be synthesized through various methods, including the reduction of tridecanoic acid or its esters. One common method involves the hydrogenation of tridecanoic acid using a metal catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes followed by hydrogenation. This method allows for the large-scale production of fatty alcohols with high purity and yield. The process involves the following steps:

- Hydroformylation: An alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form an aldehyde.

- Hydrogenation: The aldehyde is then hydrogenated to produce the corresponding alcohol.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Tridecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form tridecanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: this compound can be reduced to form tridecane, a saturated hydrocarbon. This reaction usually involves the use of reducing agents like lithium aluminum hydride.

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced with other functional groups. For example, reacting this compound with acyl chlorides can produce esters, while reaction with halogens can form alkyl halides.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Lithium aluminum hydride, sodium borohydride

- Acyl chlorides for esterification

- Halogens for halogenation

Major Products:

- Tridecanoic acid (oxidation)

- Tridecane (reduction)

- Esters (esterification)

- Alkyl halides (halogenation)

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Emulsifiers and Surfactants

3-Tridecanol is utilized as an emulsifier in various industrial applications. Its ability to stabilize oil-in-water and water-in-oil emulsions makes it valuable in food processing, cosmetics, and pharmaceuticals. For instance, studies have shown that incorporating 3% tridecanol into kerosene diluents significantly enhances the flow capacity for water-in-oil type dispersions, increasing from 0.4 gpm/ft² to 0.7 gpm/ft² .

1.2 Lubricants

The compound is also used in formulating lubricants. A notable patent describes a lubricant comprising a diester of adipic acid with tridecanol, showcasing its application in enhancing lubrication properties while maintaining stability under varying conditions .

Biological Applications

2.1 Antimicrobial Properties

Research indicates that long-chain fatty alcohols, including this compound, exhibit antimicrobial activity against various pathogens. This property can be harnessed in developing preservatives for food products or antimicrobial agents in personal care items.

2.2 Potential in Drug Delivery Systems

Due to its amphiphilic nature, this compound may serve as a component in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes.

Environmental Applications

3.1 Biodegradability

As a fatty alcohol, this compound is recognized for its biodegradability, making it an environmentally friendly alternative to synthetic surfactants and emulsifiers in cleaning products and agricultural formulations.

Case Study 1: Emulsion Stability Enhancement

In a study focused on oil recovery processes, the addition of tridecanol improved the stability of emulsions formed during oil extraction operations. The research demonstrated that emulsions treated with tridecanol exhibited enhanced separation rates and reduced viscosity compared to untreated samples .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various fatty alcohols against common foodborne pathogens. Results indicated that this compound exhibited significant inhibitory effects on bacteria such as E. coli and Salmonella, suggesting its potential use as a natural preservative in food products .

Wirkmechanismus

The mechanism of action of 3-Tridecanol primarily involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant. The molecular targets and pathways involved in its action are largely related to its ability to modulate lipid environments.

Vergleich Mit ähnlichen Verbindungen

1-Tridecanol: The hydroxyl group is attached to the first carbon atom.

2-Tridecanol: The hydroxyl group is attached to the second carbon atom.

Isotridecanol: A branched isomer of tridecanol with the hydroxyl group on a different carbon atom.

Uniqueness of 3-Tridecanol: The primary distinction of this compound lies in the position of its hydroxyl group, which can influence its reactivity and interaction with other molecules. This positional difference can affect its physical properties, such as melting and boiling points, as well as its solubility in various solvents.

Biologische Aktivität

3-Tridecanol, a long-chain fatty alcohol, has garnered attention for its various biological activities, particularly in antimicrobial applications. This article provides a detailed overview of the compound's biological properties, supported by research findings and case studies.

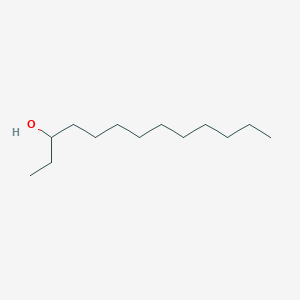

Chemical Structure and Properties

This compound (C13H28O) is an aliphatic alcohol characterized by a straight-chain structure with a hydroxyl group at the third carbon. Its structural formula can be represented as:

This compound is part of the larger family of fatty alcohols, which are known for their hydrophobic properties and potential interactions with biological membranes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of long-chain fatty alcohols, including this compound. A study demonstrated that 1-tridecanol exhibited significant antibacterial activity against various pathogens, including drug-resistant strains. The minimum inhibitory concentration (MIC) values for 1-tridecanol were reported to be effective against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of Long-Chain Fatty Alcohols

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-Tridecanol | 32-128 | Staphylococcus aureus, E. coli |

| 1-Dodecanol | 16-64 | Klebsiella pneumoniae, Pseudomonas aeruginosa |

| 1-Decanol | 64-256 | Listeria monocytogenes |

The study indicated that these compounds disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism appears to involve the alteration of membrane integrity without significant cytotoxicity to human cells at lower concentrations.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Research indicates that fatty alcohols can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions .

Study on Tridecaptins

A notable investigation into tridecaptins, which are cyclic peptides derived from tridecanol biosynthesis, demonstrated their effectiveness against multi-drug resistant bacteria. The study evaluated various natural variants synthesized from the tridecaptin gene cluster and found that these compounds exhibited promising antibacterial activity with MIC values ranging from 1 to 8 µg/mL against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

The researchers performed in vitro kinetic studies revealing that tridecaptin M could eradicate high-density bacterial cultures effectively, highlighting its potential as a therapeutic agent in antibiotic resistance scenarios.

Eigenschaften

IUPAC Name |

tridecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSIDDOMEWFXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871201 | |

| Record name | Tridecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-68-6 | |

| Record name | 3-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.